![molecular formula C10H8ClNO B1589995 4-Chloro-8-hydroxy-2-methylquinoline CAS No. 28507-46-2](/img/structure/B1589995.png)
4-Chloro-8-hydroxy-2-methylquinoline
Overview
Description
4-Chloro-8-hydroxy-2-methylquinoline is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-8-hydroxy-2-methylquinoline (CMMQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound, highlighting its pharmacological potential and areas for future research.
- Molecular Formula : C10H8ClNO
- Molecular Weight : 193.63 g/mol
- CAS Number : 28507-46-2
The structure of CMMQ features a quinoline backbone with a chlorine atom at the 4-position and a hydroxyl group at the 8-position, which may influence its biological activity by facilitating interactions with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of 8-hydroxyquinoline, including CMMQ, exhibit antimicrobial activity against a range of bacterial strains. For instance, studies have shown that certain derivatives demonstrate effectiveness against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
Compound Name | Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|---|
CMMQ | Staphylococcus aureus | 22 | |
CMMQ | Klebsiella pneumoniae | 25 | |
Ciprofloxacin (Standard Drug) | Staphylococcus aureus | 24 |
Anticancer Activity
CMMQ and its derivatives have been noted for their anticancer properties . Some studies suggest that these compounds can inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest. For example, derivatives have shown activity against cancer cell lines such as HeLa cells, indicating their potential as therapeutic agents in oncology .
The biological activity of CMMQ is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the hydroxyl group may enhance hydrogen bonding with target molecules, thereby increasing binding affinity and specificity.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial efficacy of CMMQ against clinically relevant strains. The study found that CMMQ exhibited comparable activity to standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections .
- Anticancer Screening : Another study evaluated the cytotoxic effects of CMMQ on HeLa cells. Results indicated significant inhibition of cell growth at concentrations ranging from 50 to 200 µM without notable toxicity towards non-cancerous cells, highlighting its selective action .
Safety Profile
While promising, the safety profile of CMMQ remains under-researched. Preliminary data classify it as hazardous if ingested or if it comes into contact with eyes . Further toxicological assessments are necessary to establish safe usage parameters.
Future Directions
Despite the encouraging findings regarding the biological activities of CMMQ, several areas warrant further exploration:
- In Vivo Studies : To validate the efficacy and safety observed in vitro.
- Mechanistic Studies : To elucidate the precise pathways through which CMMQ exerts its effects.
- Structural Modifications : Investigating how variations in substituents affect biological activity could lead to more potent derivatives.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline moiety, including 4C8H2MQ, exhibit notable antimicrobial properties. Research indicates that derivatives of 8-hydroxyquinoline can act against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain derivatives demonstrate significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like penicillin G and ciprofloxacin .
Anticancer Properties
4C8H2MQ has been investigated for its anticancer potential. Several studies have highlighted its efficacy against various cancer cell lines. For instance, compounds derived from 8-hydroxyquinoline have shown promising antiproliferative effects against human cervical cancer (HeLa) cells and other cancer types . The mechanism often involves induction of apoptosis and cell cycle arrest through interactions with metal ions like copper and nickel, enhancing their cytotoxicity against cancer cells .
Metal Chelation
One of the prominent applications of 4C8H2MQ is its role as a metal chelator. Compounds in this class can bind metal ions such as iron and copper, which is beneficial in treating conditions related to metal overload or deficiency . This property is particularly useful in neuroprotection strategies against diseases like Alzheimer's.
Drug Development
The structural versatility and biological activity of 4C8H2MQ make it a valuable lead compound for drug development. Its derivatives are being explored for their potential as novel therapeutic agents against a variety of diseases, including infections and cancers . The ability to modify the quinoline structure allows researchers to optimize pharmacological profiles.
Case Studies
Properties
IUPAC Name |
4-chloro-2-methylquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-8(11)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZOKIGKGBZTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481023 | |
Record name | 4-Chloro-8-hydroxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28507-46-2 | |
Record name | 4-Chloro-8-hydroxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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